molecular formula C19H13N3O5 B3475020 N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide

Cat. No.: B3475020
M. Wt: 363.3 g/mol
InChI Key: RFRRYNWJHHDANY-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the nitration of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-aminobenzamide: This compound has an amine group instead of a nitro group, which may result in different chemical and biological properties.

    N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-hydroxybenzamide: The presence of a hydroxy group can influence the compound’s reactivity and solubility.

    N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-methylbenzamide: The methyl group can affect the compound’s steric and electronic properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c1-26-16-7-3-4-12(9-16)17-10-14(11-20)19(27-17)21-18(23)13-5-2-6-15(8-13)22(24)25/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRYNWJHHDANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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